molecular formula C11H13N3 B13811115 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine CAS No. 60639-49-8

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine

Cat. No.: B13811115
CAS No.: 60639-49-8
M. Wt: 187.24 g/mol
InChI Key: PJJJHNUNMLTYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diaminobenzene with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst such as palladium or copper, under an inert atmosphere, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis. Solvent selection and recycling, as well as waste management, are also important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with potential biological activities.

Scientific Research Applications

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-imidazolidinone: Known for its use as a solvent and reagent in organic synthesis.

    Quinoxaline: The parent compound with a wide range of biological activities.

    Dihydroquinoxaline: A reduced form with different chemical and biological properties.

Uniqueness

1,3-Dimethyl-2-methylidene-1,2-dihydroquinoxalin-6-amine is unique due to its specific structural features, which confer distinct reactivity and biological activity

Properties

CAS No.

60639-49-8

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1,3-dimethyl-2-methylidenequinoxalin-6-amine

InChI

InChI=1S/C11H13N3/c1-7-8(2)14(3)11-5-4-9(12)6-10(11)13-7/h4-6H,2,12H2,1,3H3

InChI Key

PJJJHNUNMLTYKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)N)N(C1=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.